molecular formula C9H8Cl2N2O B3024654 1-(6-chloro-1H-benzimidazol-2-yl)ethanone CAS No. 41510-16-1

1-(6-chloro-1H-benzimidazol-2-yl)ethanone

Cat. No.: B3024654
CAS No.: 41510-16-1
M. Wt: 231.08
InChI Key: USRMLVBHAWNBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-1H-benzimidazol-2-yl)ethanone is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a chlorine atom at the 6th position and an ethanone group at the 2nd position of the benzimidazole ring makes this compound unique and potentially useful in various scientific research fields.

Biochemical Analysis

Biochemical Properties

1-(6-chloro-1H-benzimidazol-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting the function of bacterial enzymes . This compound can also interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound may affect the expression of genes involved in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound can bind to enzymes and inhibit their activity, thereby disrupting metabolic pathways . It can also interact with DNA and RNA, affecting gene expression and protein synthesis . Furthermore, this compound may modulate the activity of transcription factors, influencing the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in nucleotide synthesis, affecting DNA replication and repair . Additionally, this compound may influence the activity of enzymes involved in energy metabolism, such as those in the glycolytic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . It may also accumulate in specific tissues, influencing its localization and activity . The distribution of this compound can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and transcription factors . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloro-1H-benzimidazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Benzimidazole derivatives with oxidized functional groups.

    Reduction: Benzimidazole derivatives with alcohol groups.

    Substitution: Benzimidazole derivatives with substituted functional groups.

Scientific Research Applications

1-(6-Chloro-1H-benzimidazol-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Comparison with Similar Compounds

  • 1-(6-Chloro-1H-benzimidazol-2-yl)methanone
  • 1-(6-Chloro-1H-benzimidazol-2-yl)propanone
  • 1-(6-Chloro-1H-benzimidazol-2-yl)butanone

Comparison: 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFDOUULOOHNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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